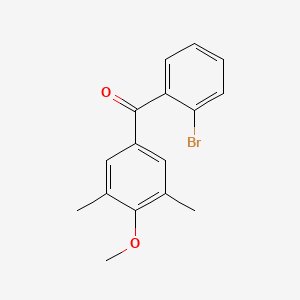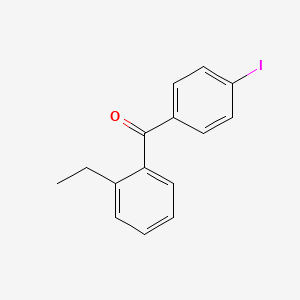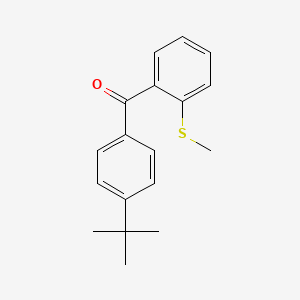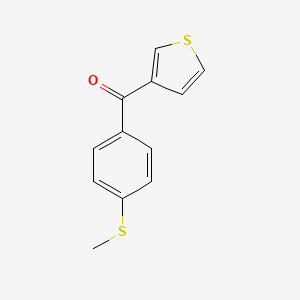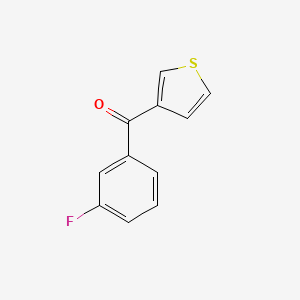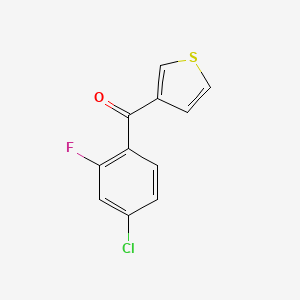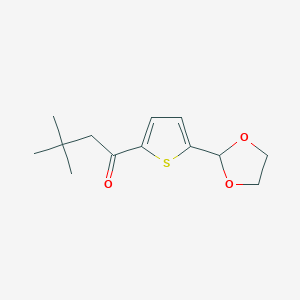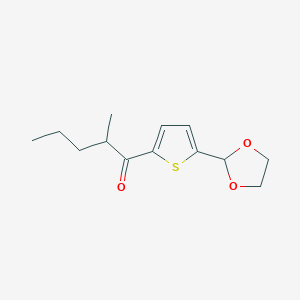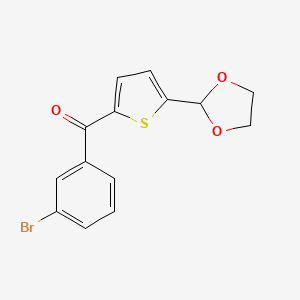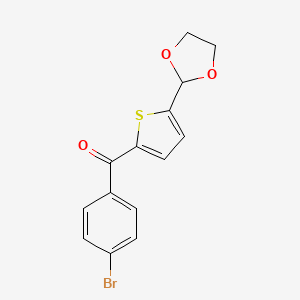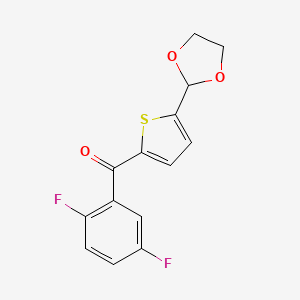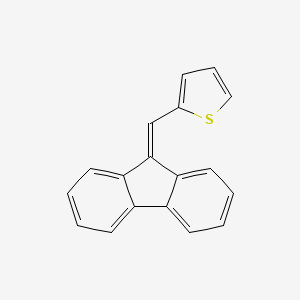
2-Fluoren-9-ylidenemethylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoren-9-ylidenemethylthiophene is a chemical compound with the molecular formula C18H12S. It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is known for its unique structure, which combines the properties of fluorene and thiophene, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoren-9-ylidenemethylthiophene typically involves the reaction of fluorene derivatives with thiophene. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where fluorene is functionalized with a suitable leaving group (e.g., bromine) and then coupled with a thiophene derivative under specific conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Fluoren-9-ylidenemethylthiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for halogenation; concentrated sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted thiophene derivatives, depending on the reagents and conditions used .
Scientific Research Applications
2-Fluoren-9-ylidenemethylthiophene has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Photovoltaics: The compound is employed in the fabrication of organic solar cells, where it acts as an active layer material.
Advanced Material Synthesis: It serves as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Biological Research: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Fluoren-9-ylidenemethylthiophene involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and photovoltaic devices. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular membranes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoren-9-ylidenemethylbenzothiophene
- 2-Fluoren-9-ylidenemethylselenophene
- 2-Fluoren-9-ylidenemethylfuran
Uniqueness
Compared to similar compounds, 2-Fluoren-9-ylidenemethylthiophene stands out due to its unique combination of fluorene and thiophene properties. This combination imparts distinct electronic and optical characteristics, making it particularly valuable in the fields of organic electronics and photovoltaics .
Properties
IUPAC Name |
2-(fluoren-9-ylidenemethyl)thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12S/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)18(16)12-13-6-5-11-19-13/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFBPSLHTWGNSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650144 |
Source


|
| Record name | 2-[(9H-Fluoren-9-ylidene)methyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843638-98-2 |
Source


|
| Record name | 2-[(9H-Fluoren-9-ylidene)methyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
